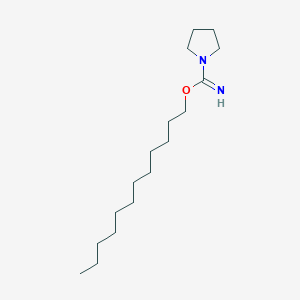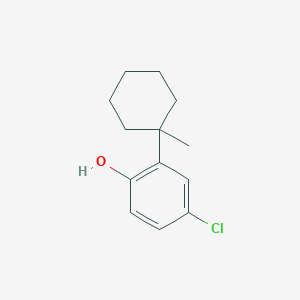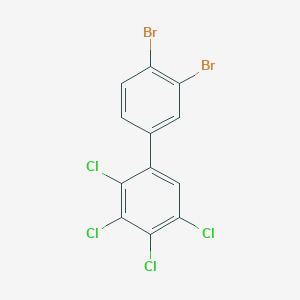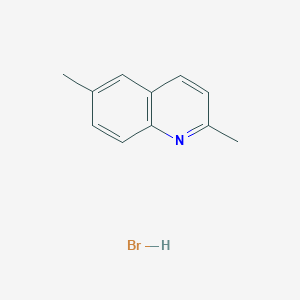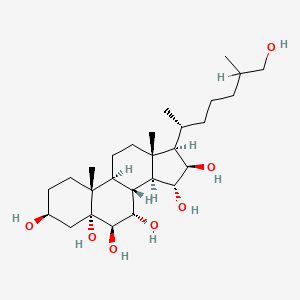
Hexadecyl hexacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl hexacosanoate, also known as cetyl hexacosanoate, is an ester derived from hexacosanoic acid and hexadecanol. This compound is a waxy solid at room temperature and is known for its hydrophobic properties. It is commonly used in various industrial applications, including cosmetics and pharmaceuticals, due to its emollient and thickening properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl hexacosanoate can be synthesized through the esterification of hexacosanoic acid with hexadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts and optimized reaction conditions ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl hexacosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexacosanoic acid and hexadecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexacosanoic acid and hexadecanol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Hexadecyl hexacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics as an emollient and thickening agent, and in pharmaceuticals for controlled release formulations.
Mechanism of Action
The mechanism of action of hexadecyl hexacosanoate involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the stability and bioavailability of encapsulated drugs.
Comparison with Similar Compounds
Hexadecyl hexacosanoate is similar to other long-chain esters such as cetyl palmitate and stearyl stearate. its unique combination of hexacosanoic acid and hexadecanol gives it distinct properties:
Cetyl Palmitate: Derived from palmitic acid and hexadecanol, commonly used in cosmetics for its emollient properties.
Stearyl Stearate: Derived from stearic acid and octadecanol, used in similar applications but with different melting points and hydrophobicity.
This compound stands out due to its specific chain length, which provides unique melting point and solubility characteristics, making it suitable for specialized applications in cosmetics and pharmaceuticals.
Properties
CAS No. |
90293-79-1 |
|---|---|
Molecular Formula |
C42H84O2 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
hexadecyl hexacosanoate |
InChI |
InChI=1S/C42H84O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 |
InChI Key |
IIWLDEGUWUNAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
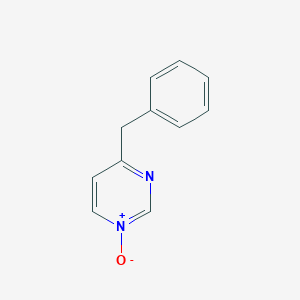


![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
